

# Azafenidin: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: Azafenidin

Cat. No.: B195255

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## Abstract

**Azafenidin** is a selective, pre-emergence herbicide belonging to the triazolinone class of chemicals. It is recognized for its efficacy in controlling a range of broadleaf weeds and grasses in various agricultural settings. The primary mechanism of action for **Azafenidin** is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the biosynthesis of both chlorophyll and heme.[1][2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cellular leakage, necrosis, and ultimately, the death of the target weed.[2] This technical guide provides an in-depth overview of **Azafenidin**, including its chemical identity, physicochemical properties, mechanism of action, and relevant experimental protocols.

## Chemical Identity

- IUPAC Name: 2-(2,4-dichloro-5-prop-2-ynoxyphenyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyridin-3-one[1]
- CAS Number: 68049-83-2[1]
- Chemical Formula: C<sub>15</sub>H<sub>13</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>2</sub>[1]
- Molecular Weight: 338.19 g/mol [1]

Synonyms: **Azafenidin** has been marketed and referenced under various names, including:

- Azafeniden[1]
- **Azafenidin** [ISO][1]
- Milestone[1]
- Evolus[1][3]
- DPX-R6447[1]
- UNII-XQK9668H5M[1]

## Physicochemical Properties

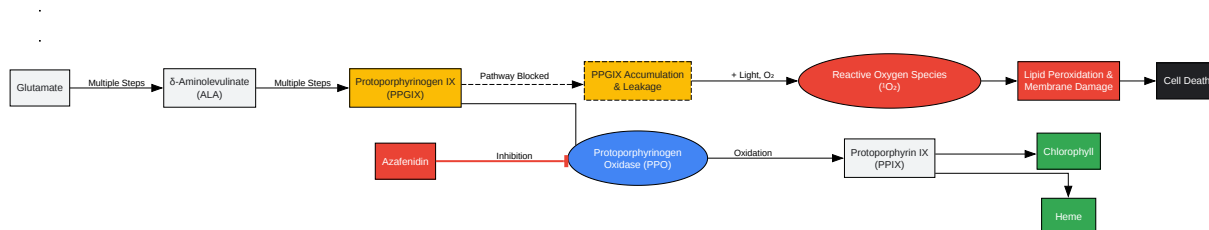
A summary of the key physicochemical properties of **Azafenidin** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Physical State	White powdered solid	[5]
Melting Point	168-168.5 °C	[6]
Boiling Point	468.9 °C at 760 mmHg	[6]
Density	1.43 g/cm <sup>3</sup>	[6]
Vapor Pressure	7.50e-12 mmHg	[6]
Water Solubility	16 mg/L	[5]
LogP (Octanol/Water Partition Coefficient)	2.9	[1]
Soil Degradation (DT <sub>50</sub> , aerobic)	67 days (Typical)	[3]

## Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

**Azafenidin** exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is classified under EC 1.3.3.4.[1][6] PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). PPIX is a crucial precursor for the synthesis of both chlorophylls (essential for photosynthesis) and hemes (vital for cellular respiration).[2]

By blocking the PPO enzyme, **Azafenidin** causes the accumulation of PPGIX in the plant cells. This excess PPGIX leaks from the chloroplast and, in the presence of light and molecular oxygen, undergoes a non-enzymatic oxidation that generates highly reactive singlet oxygen ( $^1O_2$ ). These reactive oxygen species initiate a cascade of lipid peroxidation, leading to the rapid destruction of cellular membranes. The loss of membrane integrity results in the leakage of cellular contents, tissue necrosis (browning), and ultimately, the death of the plant.[2] Symptoms, such as water-soaked lesions followed by necrosis, can appear within hours of application, particularly in bright sunlight.[2]



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Figure 1: Mechanism of Action of **Azafenidin** via PPO Inhibition.

## Experimental Protocols

### General Analytical Method for Azafenidin Residue Analysis

The determination of **Azafenidin** residues in environmental and agricultural samples typically involves a multi-step process encompassing extraction, cleanup, and chromatographic analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for pesticide residue analysis.<sup>[7][8]</sup>

Objective: To extract and quantify **Azafenidin** from a complex matrix (e.g., soil, plant tissue).

Materials:

- Homogenized sample (10-15 g)
- Acetonitrile (ACN), HPLC grade
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Sodium chloride ( $\text{NaCl}$ )
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) or C18 sorbent (optional, for pigmented samples)
- Centrifuge tubes (50 mL and 2 mL)
- High-speed homogenizer or shaker
- Centrifuge
- Syringe filters (0.22  $\mu\text{m}$ )
- Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

- Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add internal standards if required. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl). e. Immediately cap and shake vigorously for 1 minute. f. Centrifuge at  $\geq 3000$  rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA and anhydrous MgSO<sub>4</sub>. b. For samples with high pigment content, a sorbent like GCB or C18 may be included. c. Vortex the d-SPE tube for 30 seconds. d. Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
- Analysis: a. Take the supernatant from the d-SPE step and filter it through a 0.22  $\mu$ m syringe filter. b. The extract is now ready for injection into the GC-MS or LC-MS/MS system. c. Quantify **Azafenidin** by comparing the peak area to a calibration curve generated from certified reference standards.

## In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory activity (IC<sub>50</sub>) of **Azafenidin** against PPO. The assay measures the fluorescence of PPIX, the product of the PPO-catalyzed reaction.[9]

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Azafenidin** on PPO activity.

Materials:

- Isolated PPO enzyme
- **Azafenidin** stock solution (in DMSO or appropriate solvent)
- Protoporphyrinogen IX (PPGIX) substrate
- Reaction buffer (e.g., 100 mM KH<sub>2</sub>PO<sub>4</sub>, 0.3% w/v Tween 80, 5 mM DTT, 1 mM EDTA, pH 7.2)
- 384-well microplate

- Fluorescence plate reader

#### Procedure:

- Enzyme and Inhibitor Pre-incubation: a. Prepare a dilution series of **Azafenidin** in the reaction buffer. b. In a 384-well plate, add a fixed amount of PPO enzyme (e.g., final concentration of 4 nM) to each well. c. Add the **Azafenidin** dilutions to the respective wells. Include a control with no inhibitor. d. Pre-incubate the plate at 37 °C for 10 minutes.
- Reaction Initiation and Measurement: a. Initiate the enzymatic reaction by adding PPGIX substrate to all wells (e.g., final concentration of 10 µM). b. Immediately place the plate in a fluorescence plate reader. c. Monitor the increase in fluorescence over time (Excitation/Emission wavelengths for PPIX are typically ~405 nm / ~630 nm). The signal corresponds to the formation of fluorescent PPIX from the non-fluorescent PPGIX.
- Data Analysis: a. Calculate the initial reaction rates from the linear phase of the fluorescence increase. b. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the **Azafenidin** concentration. c. Determine the IC<sub>50</sub> value by fitting the data to a suitable dose-response curve.

## Conclusion

**Azafenidin** is a potent herbicide that effectively controls a variety of weeds through the specific inhibition of protoporphyrinogen oxidase. Its well-characterized mechanism of action and physicochemical properties make it a valuable tool in modern agriculture. The experimental protocols outlined in this guide provide a foundation for the analysis of **Azafenidin** residues and the in vitro assessment of its enzymatic inhibition, serving as a critical resource for researchers in environmental science, agricultural chemistry, and drug development. Further research into its environmental fate and the development of even more sensitive analytical methods will continue to be of high importance.

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